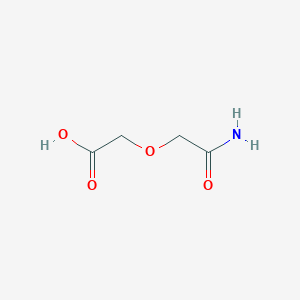

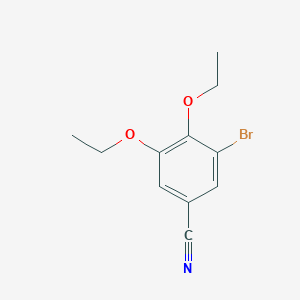

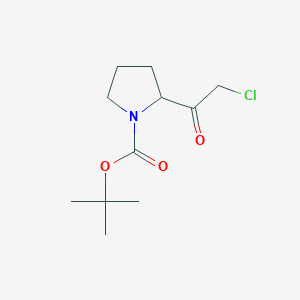

![molecular formula C10H14N2OS B1275795 2-氨基-5-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 70733-09-4](/img/structure/B1275795.png)

2-氨基-5-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives typically involves the Gewald synthesis, a three-component reaction between ketones, cyanoacetates, and sulfur . An unexpected dehydrogenation process in benzonitrile under an air atmosphere has been reported to yield alkyl 2-aminobenzo[b]thiophene-3-carboxylates from their tetrahydro precursors in good to excellent yields . Additionally, an efficient aromatization process using dimethyl sulfoxide catalyzed by p-toluenesulfonic acid has been described .

Molecular Structure Analysis

The molecular structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a related compound, has been elucidated using X-ray diffraction methods. This compound crystallizes in the monoclinic space group and exhibits both intra- and intermolecular hydrogen bonds, which could be indicative of the stability and potential interactions of the core structure .

Chemical Reactions Analysis

The 2-aminothiophene core has been used as a starting point for various chemical reactions, leading to the synthesis of a wide range of heterocyclic compounds. These include reactions with iminobutyronitrile to produce imino products, which are further used to synthesize annulated products with pharmaceutical interest . Additionally, reactions with diethyl malonate have been explored to synthesize coumarin, pyridine, and thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives are closely related to their molecular structure. The presence of the amino group and the carboxamide moiety in the molecule suggests potential for hydrogen bonding and solubility in polar solvents. The tetrahydrobenzo[b]thiophene ring implies a certain degree of lipophilicity, which could affect the compound's bioavailability and interaction with biological targets .

科学研究应用

合成应用

2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺已广泛用于化学合成。它与各种化学试剂的反应性导致了噻吩吡啶和噻吩嘧啶的产生,这些化合物是有机化学和药物研究中感兴趣的化合物 (Mohareb 等人,2003 年)。此外,它已与 3-亚氨基丁腈反应,合成具有药学意义的环化产物,展示了其在药物开发中的多功能性 (Wardakhan 等人,2005 年)。

生物活性

该化合物在增强腺苷 A1 受体变构活性方面显示出潜力。结构相似的化合物已被合成并对其增强 A1AR 活性的功效进行了评估,有助于理解药物化学中的构效关系 (Nikolakopoulos 等人,2006 年)。此外,2-氨基-4,5,6,7-四氢-N-苯基苯并[b]噻吩-3-甲酰胺的衍生物已被合成,并显示出显着的抗心律失常、5-羟色胺拮抗剂和抗焦虑活性,突出了其治疗潜力 (Amr 等人,2010 年)。

材料科学应用

除了生物应用外,该化合物的衍生物已被用于偶氮染料的合成,展示了其在材料科学,特别是纺织工业中的用途 (Sabnis & Rangnekar,1989 年)。

安全和危害

The safety information for “2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-5-2-3-7-6(4-5)8(9(11)13)10(12)14-7/h5H,2-4,12H2,1H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIXNCZSSYQKMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701166363 |

Source

|

| Record name | 2-Amino-4,5,6,7-tetrahydro-5-methylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

CAS RN |

70733-09-4 |

Source

|

| Record name | 2-Amino-4,5,6,7-tetrahydro-5-methylbenzo[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70733-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-5-methylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)